molecular formula C12H13Br2NO2 B13766556 (4,5-Dibromo-2-nitrocyclohexyl)benzene CAS No. 5330-52-9

(4,5-Dibromo-2-nitrocyclohexyl)benzene

Cat. No.: B13766556
CAS No.: 5330-52-9
M. Wt: 363.04 g/mol
InChI Key: ZZMHCBQSLIKVAU-UHFFFAOYSA-N
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Description

(4,5-Dibromo-2-nitrocyclohexyl)benzene is a chemical compound with the molecular formula C12H13Br2NO2 It is characterized by the presence of two bromine atoms and a nitro group attached to a cyclohexyl ring, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dibromo-2-nitrocyclohexyl)benzene typically involves the bromination and nitration of cyclohexylbenzene. The process begins with the bromination of cyclohexylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This step introduces bromine atoms at the 4 and 5 positions of the cyclohexyl ring. Subsequently, the nitration of the dibromo compound is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromo-2-nitrocyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

(4,5-Dibromo-2-nitrocyclohexyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,5-Dibromo-2-nitrocyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows the compound to participate in various chemical reactions, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1,2-diaminobenzene
  • 4,5-Dibromo-1,2-diaminocyclohexane
  • 4,5-Dibromo-2-nitrobenzene

Uniqueness

(4,5-Dibromo-2-nitrocyclohexyl)benzene is unique due to the combination of bromine and nitro groups on a cyclohexyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

5330-52-9

Molecular Formula

C12H13Br2NO2

Molecular Weight

363.04 g/mol

IUPAC Name

(4,5-dibromo-2-nitrocyclohexyl)benzene

InChI

InChI=1S/C12H13Br2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-5,9-12H,6-7H2

InChI Key

ZZMHCBQSLIKVAU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1Br)Br)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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